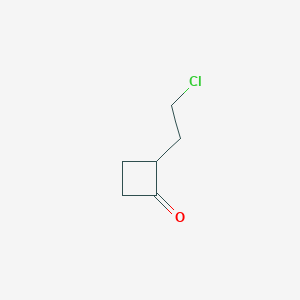

2-(2-Chloroethyl)cyclobutan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chloroethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H9ClO . It has a molecular weight of 132.59 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It appears as a liquid .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9ClO/c7-4-3-5-1-2-6(5)8/h5H,1-4H2 . This indicates that the molecule consists of a cyclobutanone ring with a 2-chloroethyl group attached . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, cyclobutanones are known to undergo various reactions. For instance, they can participate in Diels-Alder cycloadditions , and can be converted into cyclopropyl derivatives .Mécanisme D'action

2-(2-Chloroethyl)cyclobutan-1-one

is a cyclobutane derivative . Cyclobutanes are found in a variety of natural products and pharmaceuticals, and they often exhibit diverse biological activities . The [2 + 2] cycloaddition is a common method for synthesizing cyclobutanes .

The compound contains a chloroethyl group, which could potentially undergo nucleophilic substitution reactions. It also contains a cyclobutanone group, which is a type of cyclic ketone. Ketones are often involved in various biochemical reactions, including redox reactions and reactions with nucleophiles.

The pharmacokinetics of a compound depend on its physical and chemical properties, such as its solubility, stability, and reactivity. These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME). For example, the compound’s solubility can affect its absorption and distribution, while its reactivity can influence its metabolism and excretion .

The molecular and cellular effects of a compound depend on its interactions with biological targets. These could include proteins, nucleic acids, or other biomolecules. The compound’s effects could also depend on its concentration, the cell type, and the presence of other molecules .

Environmental factors

, such as temperature, pH, and the presence of other chemicals, can influence a compound’s action, efficacy, and stability. For example, high temperatures or extreme pH values could cause the compound to degrade, reducing its efficacy .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(2-Chloroethyl)cyclobutan-1-one in lab experiments is its high reactivity, which allows it to modify specific targets with high selectivity. However, its reactivity can also lead to non-specific crosslinking and toxicity at high concentrations, which can limit its use in certain applications.

Orientations Futures

There are several future directions for research involving 2-(2-Chloroethyl)cyclobutan-1-one. One area of interest is the development of novel drugs and therapeutic agents based on its chemical structure and reactivity. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in various biological systems. Finally, the development of new synthesis methods and modifications of its chemical structure may lead to improved properties and applications.

Méthodes De Synthèse

The synthesis of 2-(2-Chloroethyl)cyclobutan-1-one can be achieved through several methods, including the reaction of cyclobutanone with chloroacetyl chloride in the presence of a catalyst such as aluminum chloride. Another method involves the reaction of cyclobutanone with chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.

Applications De Recherche Scientifique

2-(2-Chloroethyl)cyclobutan-1-one has been extensively used in scientific research as a tool for studying various biological processes. It has been used as a crosslinking agent for proteins and nucleic acids, as well as a reagent for modifying peptides and small molecules. Additionally, it has been used in the development of novel drugs and therapeutic agents.

Analyse Biochimique

Biochemical Properties

It is known that the compound can participate in various biochemical reactions due to its structure

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that the compound interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels

Propriétés

IUPAC Name |

2-(2-chloroethyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c7-4-3-5-1-2-6(5)8/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNAGPRPSGQQLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B2950469.png)

![4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2950470.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2950474.png)

![2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2950475.png)

![N-(4-ethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2950476.png)

![1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2950478.png)

![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide](/img/structure/B2950482.png)